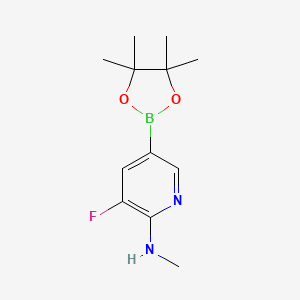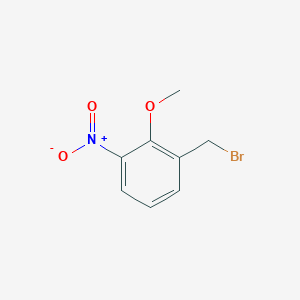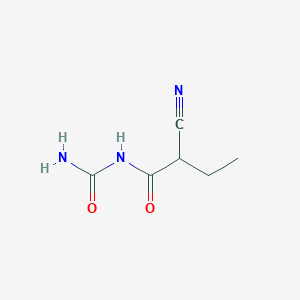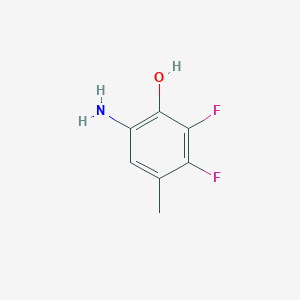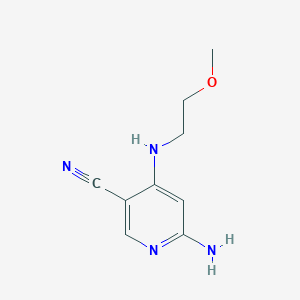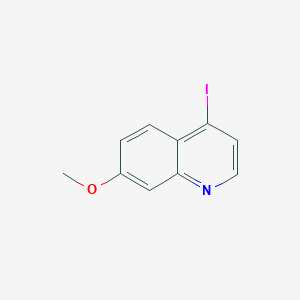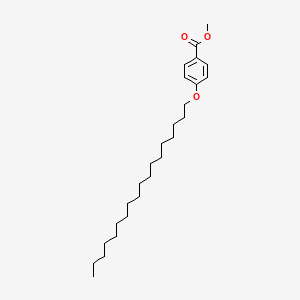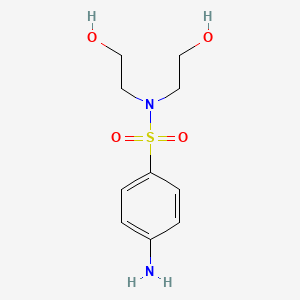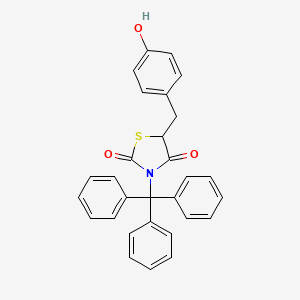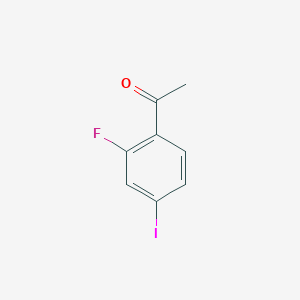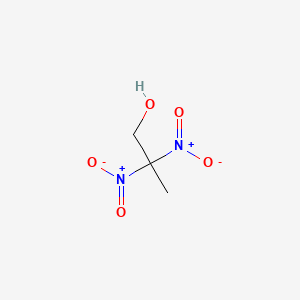
2,2-Dinitropropanol
Vue d'ensemble
Description
2,2-Dinitropropanol is a chemical compound with the formula C3H6N2O5 . It has a molecular weight of 150.0901 .
Synthesis Analysis
The synthesis of 2,2-Dinitropropanol (DNPOH) involves two steps :- Electrochemical oxidative nitration: This is the addition of a geminal NO2 group. The anode of the electrochemical cell replaces the chemical oxidants used in the conventional synthesis for the purpose of reducing secondary waste and the consequent disposal cost .
- Condensation with formaldehyde .
Molecular Structure Analysis
The IUPAC Standard InChI for 2,2-Dinitropropanol isInChI=1S/C3H6N2O5/c1-3(2-6,4(7)8)5(9)10/h6H,2H2,1H3 . Chemical Reactions Analysis
The synthesis of 2,2-Dinitropropanol involves two chemical reactions starting from nitroethane (NE): an oxidative nitration and a condensation with formaldehyde . These two different reactions can be performed in either order .Physical And Chemical Properties Analysis
2,2-Dinitropropanol has a molecular weight of 150.0901 .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
918-52-5 |
|---|---|
Formule moléculaire |
C3H6N2O5 |
Poids moléculaire |
150.09 g/mol |
Nom IUPAC |
2,2-dinitropropan-1-ol |
InChI |
InChI=1S/C3H6N2O5/c1-3(2-6,4(7)8)5(9)10/h6H,2H2,1H3 |
Clé InChI |
IPLRZPREFHIGIB-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl(3aR,6aS)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8780412.png)
